Side-Chain Length and Boiling Point
tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate exhibits a predicted boiling point of 289.7±13.0 °C , which is 17.5 °C higher than the aminoethyl analog (272.2±13.0 °C) and 53.1 °C higher than the unsubstituted 3-aminoazetidine (236.6 °C) . This elevation correlates with the increased alkyl chain length (propyl vs. ethyl vs. H), which enhances van der Waals interactions and hydrogen bonding capacity, influencing both distillation parameters and gas chromatographic retention times.
| Evidence Dimension | Boiling Point (°C, predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 289.7±13.0 |
| Comparator Or Baseline | tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate: 272.2±13.0; tert-butyl 3-aminoazetidine-1-carboxylate: 236.6 |
| Quantified Difference | +17.5 °C vs. aminoethyl; +53.1 °C vs. unsubstituted |
| Conditions | Predicted values at atmospheric pressure (760 mmHg) based on molecular structure calculations |
Why This Matters
Higher boiling point indicates stronger intermolecular forces, which can affect solvent selection for recrystallization and the feasibility of certain purification methods like distillation.
